tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound featuring a tert-butyl group, a benzoyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, benzoyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The isoindole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group yields tert-butyl alcohol, while reduction of the benzoyl group yields a benzyl derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of biological macromolecules .
Medicine
Research is ongoing to explore its efficacy and safety in various therapeutic areas .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-Butyl (2Z)-2-[3-[(4-ethylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-Butyl (2Z)-2-[3-[(4-isopropylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Uniqueness
The uniqueness of tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-16(30)21(25(32)33-27(5,6)7)22-19-10-8-9-11-20(19)23(28-22)29-24(31)17-12-14-18(15-13-17)26(2,3)4/h8-15H,1-7H3,(H,28,29,31)/b22-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZYLLGRMCDLR-DQRAZIAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.